molecular formula C8H4F3IO B11818789 5-Iodo-2-(trifluoromethyl)benzaldehyde

5-Iodo-2-(trifluoromethyl)benzaldehyde

Cat. No.: B11818789
M. Wt: 300.02 g/mol
InChI Key: RMDRYPZGKOXHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F3IO. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 5 and 2 on the benzene ring are replaced by iodine and trifluoromethyl groups, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-(trifluoromethyl)benzaldehyde typically involves the iodination of 2-(trifluoromethyl)benzaldehyde. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzaldehydes can be formed.

    Oxidation Products: 5-Iodo-2-(trifluoromethyl)benzoic acid.

    Reduction Products: 5-Iodo-2-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

5-Iodo-2-(trifluoromethyl)benzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-Iodo-2-(trifluoromethyl)benzaldehyde depends on its application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

  • 2-Iodo-5-(trifluoromethyl)benzaldehyde
  • 4-Iodo-2-(trifluoromethyl)benzaldehyde
  • 5-Bromo-2-(trifluoromethyl)benzaldehyde

Comparison: Compared to its analogs, 5-Iodo-2-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the iodine and trifluoromethyl groups, which can influence its reactivity and interaction with other molecules. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

Molecular Formula

C8H4F3IO

Molecular Weight

300.02 g/mol

IUPAC Name

5-iodo-2-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C8H4F3IO/c9-8(10,11)7-2-1-6(12)3-5(7)4-13/h1-4H

InChI Key

RMDRYPZGKOXHSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)C=O)C(F)(F)F

Origin of Product

United States

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